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Cat. No.: B15136792 Get Quote

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ampreloxetine, a novel

norepinephrine reuptake inhibitor (NRI), against the dopamine transporter (DAT) and the

serotonin transporter (SERT). The information presented herein is intended to support research

and drug development efforts by offering a clear, data-driven comparison with other selective

and non-selective norepinephrine reuptake inhibitors.

Executive Summary
Ampreloxetine (also known as TD-9855) is a potent and selective norepinephrine transporter

(NET) inhibitor.[1] Preclinical in vitro studies have demonstrated that ampreloxetine possesses

a notable selectivity for the norepinephrine transporter over the serotonin transporter, with a 4-

to 10-fold greater inhibitory potency at human and rat NET compared to SERT.[1] Furthermore,

ampreloxetine is reported to not inhibit the dopamine transporter (DAT).[2] This selectivity

profile distinguishes it from other monoamine reuptake inhibitors and is a critical aspect of its

pharmacological characterization.

Comparative Selectivity Data
The following table summarizes the in vitro binding affinities (Ki) of ampreloxetine and other

relevant norepinephrine reuptake inhibitors for the dopamine transporter (DAT) and the
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serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound DAT Ki (nM) SERT Ki (nM)
Selectivity (SERT
Ki / NET Ki)

Ampreloxetine (TD-

9855)

No inhibition

reported[2]

4- to 10-fold less

potent than at NET[1]
4 - 10

Reboxetine >10,000 129 ~117

Atomoxetine 6.1 >1,000 ~164

Desipramine Not available 24.7 Not available

Duloxetine 310 0.8 0.002

Venlafaxine 2480 25 0.01

Note: The selectivity ratio for ampreloxetine is based on inhibitory potency in uptake assays

rather than direct Ki values.

In addition to in vitro binding data, in vivo transporter occupancy studies in rats have shown

plasma EC50 values for ampreloxetine of 11.7 ng/mL for NET and 50.8 ng/mL for SERT.[2] The

projected human plasma EC50 values for occupancy are 5.5 ng/mL for NET and 23.9 ng/mL for

SERT.[1]

Experimental Protocols
The binding affinity (Ki) and functional inhibition (IC50) of compounds for monoamine

transporters are typically determined through radioligand binding assays and neurotransmitter

uptake inhibition assays, respectively.

Radioligand Binding Assay for DAT and SERT
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine and

serotonin transporters.

Methodology:
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Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the

human dopamine transporter (hDAT) or human serotonin transporter (hSERT). This is

typically achieved by homogenizing the cells in a cold buffer solution and isolating the

membrane fraction through centrifugation.

Assay Components: The assay is conducted in a multi-well plate format and includes:

Radioligand: A specific radioactive ligand that binds with high affinity to the target

transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram or [3H]paroxetine for SERT).

Test Compound: A range of concentrations of the unlabeled test compound (e.g.,

ampreloxetine).

Membrane Preparation: A fixed amount of the prepared cell membranes.

Incubation Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.

Incubation: The components are incubated together to allow the binding to reach equilibrium.

Separation of Bound and Free Radioligand: The bound radioligand is separated from the

unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the

cell membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of a known,

potent inhibitor for the respective transporter.

Specific binding is calculated by subtracting the non-specific binding from the total binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition

binding curve.
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The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake

of dopamine or serotonin into cells.

Methodology:

Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or human

serotonin transporter (hSERT) are cultured in appropriate media.

Assay Setup: The cells are plated in multi-well plates and incubated until they form a

confluent monolayer.

Pre-incubation: The cells are washed and pre-incubated with a buffer solution.

Inhibition: The cells are then incubated with various concentrations of the test compound

(e.g., ampreloxetine).

Uptake Initiation: A solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine

or [3H]serotonin) is added to initiate the uptake process.

Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly

washing the cells with ice-cold buffer to remove the extracellular radiolabeled

neurotransmitter.

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is

quantified using a scintillation counter.

Data Analysis:

Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by

using non-transfected cells.
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The concentration of the test compound that inhibits 50% of the specific neurotransmitter

uptake (IC50) is determined by analyzing the dose-response curve.

Visualizing Ampreloxetine's Selectivity
The following diagram illustrates the selectivity profile of ampreloxetine, highlighting its primary

target and its differential activity at the dopamine and serotonin transporters.
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Caption: Ampreloxetine's monoamine transporter selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15136792#ampreloxetine-s-selectivity-
profile-against-dat-and-sert]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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